molecular formula C4H2Cl2O2S B1588001 3,4-Dichlorothiophene 1,1-dioxide CAS No. 52819-14-4

3,4-Dichlorothiophene 1,1-dioxide

Cat. No.: B1588001
CAS No.: 52819-14-4
M. Wt: 185.03 g/mol
InChI Key: CIDAIMONSYOOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Cl2O2S and a molecular weight of 185.03 g/mol. It is a derivative of thiophene, a heterocyclic aromatic organic compound, where two chlorine atoms are substituted at the 3 and 4 positions, and an oxygen atom is added to the sulfur atom, forming a dioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorothiophene 1,1-dioxide typically involves the oxidation of 3,4-dichlorothiophene. Common oxidizing agents include hydrogen peroxide (H2O2) or peracetic acid (CH3CO3H) under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The choice of oxidizing agent and reaction conditions can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorothiophene 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro positions, often using nucleophiles such as alkyl or aryl halides.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the compound.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

3,4-Dichlorothiophene 1,1-dioxide has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of thiophene derivatives in biological systems.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Thiophene

  • Thiophene 1-oxide

  • Thiophene 1,1-dioxide

  • 2,5-Dichlorothiophene

  • 2,4-Dichlorothiophene

Properties

IUPAC Name

3,4-dichlorothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDAIMONSYOOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1(=O)=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200799
Record name 3,4-Dichlorothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52819-14-4
Record name Thiophene, 3,4-dichloro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52819-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorothiophene 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorothiophene 1,1-Dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DICHLOROTHIOPHENE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327274TTBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorothiophene 1,1-dioxide
Reactant of Route 2
3,4-Dichlorothiophene 1,1-dioxide
Customer
Q & A

Q1: How does 3,4-Dichlorothiophene 1,1-dioxide participate in organic reactions, and what are the typical products obtained?

A1: this compound acts as a dienophile in Diels-Alder reactions. [, ] This means it reacts with dienes, which are molecules containing two double bonds, to form six-membered rings. The chlorine substituents on the thiophene ring increase its reactivity as a dienophile.

Q2: What are the structural characteristics of this compound?

A2: While the provided abstracts lack specific spectroscopic data, we can infer some structural information:

    Q3: Are there alternative compounds or approaches to achieve similar synthetic outcomes?

    A3: While this compound offers a route to specific chlorinated naphthoquinones and quinoline derivatives, alternative synthetic strategies may exist. For instance, 6,7-dibromo-1,4-naphthoquinone can be synthesized from 2,3-dibromonaphthalene through a series of reactions, including nitration, reduction, diazotization, hydrolysis, and oxidation, followed by alkylation. [] Exploring different synthetic routes can offer advantages in terms of yield, cost-effectiveness, or access to different substitution patterns on the final product.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.